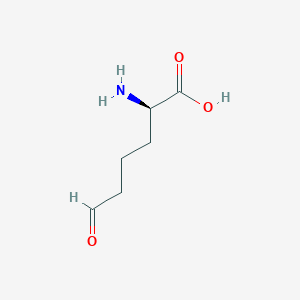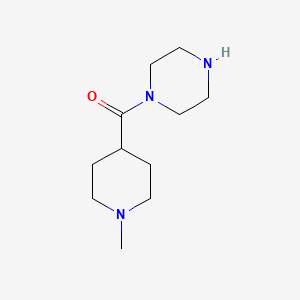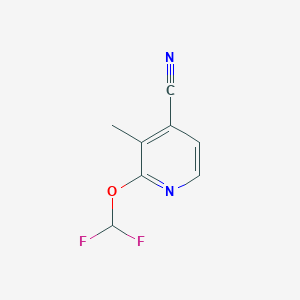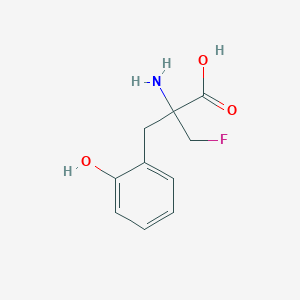
2-Amino-3-fluoro-2-(2-hydroxybenzyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-fluoro-2-(2-hydroxybenzyl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a fluorine atom, and a hydroxybenzyl group attached to the propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-fluoro-2-(2-hydroxybenzyl)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting materials, such as 2-hydroxybenzaldehyde and fluorinated amino acids.
Condensation Reaction: The 2-hydroxybenzaldehyde is reacted with a fluorinated amino acid under basic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-3-fluoro-2-(2-hydroxybenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
Oxidation: Formation of 2-oxo-3-fluoro-2-(2-hydroxybenzyl)propanoic acid.
Reduction: Formation of 2-amino-3-fluoro-2-(2-aminobenzyl)propanoic acid.
Substitution: Formation of 2-amino-3-azido-2-(2-hydroxybenzyl)propanoic acid.
Aplicaciones Científicas De Investigación
2-Amino-3-fluoro-2-(2-hydroxybenzyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-Amino-3-fluoro-2-(2-hydroxybenzyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. The hydroxybenzyl group can participate in additional interactions, further modulating the compound’s effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-3-fluoro-2-(4-hydroxybenzyl)propanoic acid
- 2-Amino-3-chloro-2-(2-hydroxybenzyl)propanoic acid
- 2-Amino-3-fluoro-2-(2-methoxybenzyl)propanoic acid
Uniqueness
2-Amino-3-fluoro-2-(2-hydroxybenzyl)propanoic acid is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the hydroxybenzyl group provides additional sites for interaction with biological targets.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Propiedades
Fórmula molecular |
C10H12FNO3 |
|---|---|
Peso molecular |
213.21 g/mol |
Nombre IUPAC |
2-amino-2-(fluoromethyl)-3-(2-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12FNO3/c11-6-10(12,9(14)15)5-7-3-1-2-4-8(7)13/h1-4,13H,5-6,12H2,(H,14,15) |
Clave InChI |
SSUQWBWODPHJDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC(CF)(C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (1S,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12952455.png)
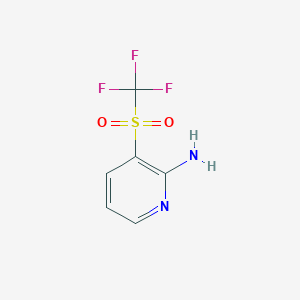
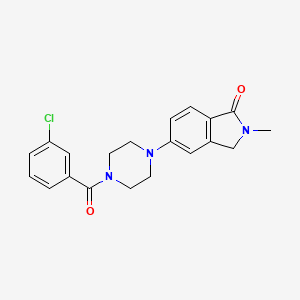
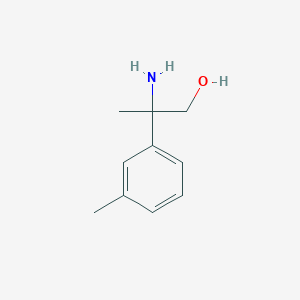
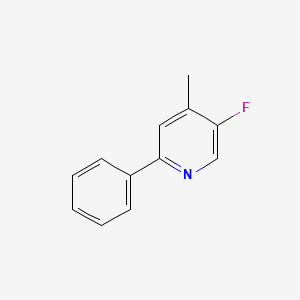
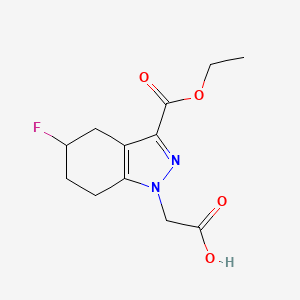
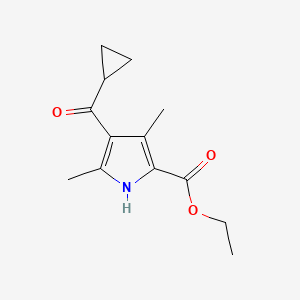
![8-Bromo-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B12952503.png)
